molecular formula C12H7ClN4O3 B11710066 N-(2-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

N-(2-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B11710066
M. Wt: 290.66 g/mol
InChI Key: DTQIEGZLOXESHQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is an organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a chlorophenyl group and a nitro group attached to a benzoxadiazole ring. Benzoxadiazoles are known for their diverse biological activities and are often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the reaction of 2-chloroaniline with 7-nitro-2,1,3-benzoxadiazole. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxadiazole derivatives, which can have different functional groups attached to the benzoxadiazole ring.

Scientific Research Applications

N-(2-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide

Uniqueness

N-(2-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is unique due to its specific combination of functional groups and its benzoxadiazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H7ClN4O3

Molecular Weight

290.66 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C12H7ClN4O3/c13-7-3-1-2-4-8(7)14-9-5-6-10(17(18)19)12-11(9)15-20-16-12/h1-6,14H

InChI Key

DTQIEGZLOXESHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])Cl

Origin of Product

United States

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